

# Technical Support Center: Preventing Fisheyes in Coatings with Surfactants

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## Compound of Interest

Compound Name: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the formation of "fisheyes" in coatings.

## Troubleshooting Guide: Fisheyes in Coatings

This guide provides a systematic approach to identifying the root cause of fisheyes and implementing effective solutions.

Q1: What are fisheyes and what do they look like?

Fisheyes are small, circular, crater-like defects that appear on the surface of a coating during or shortly after application.<sup>[1][2]</sup> They are characterized by a central point of contamination and a surrounding circular area where the coating has pulled away, leaving a depression that can resemble a fish's eye. Other common names for this defect include craters, pits, and cissing.

Q2: What is the primary cause of fisheyes in coatings?

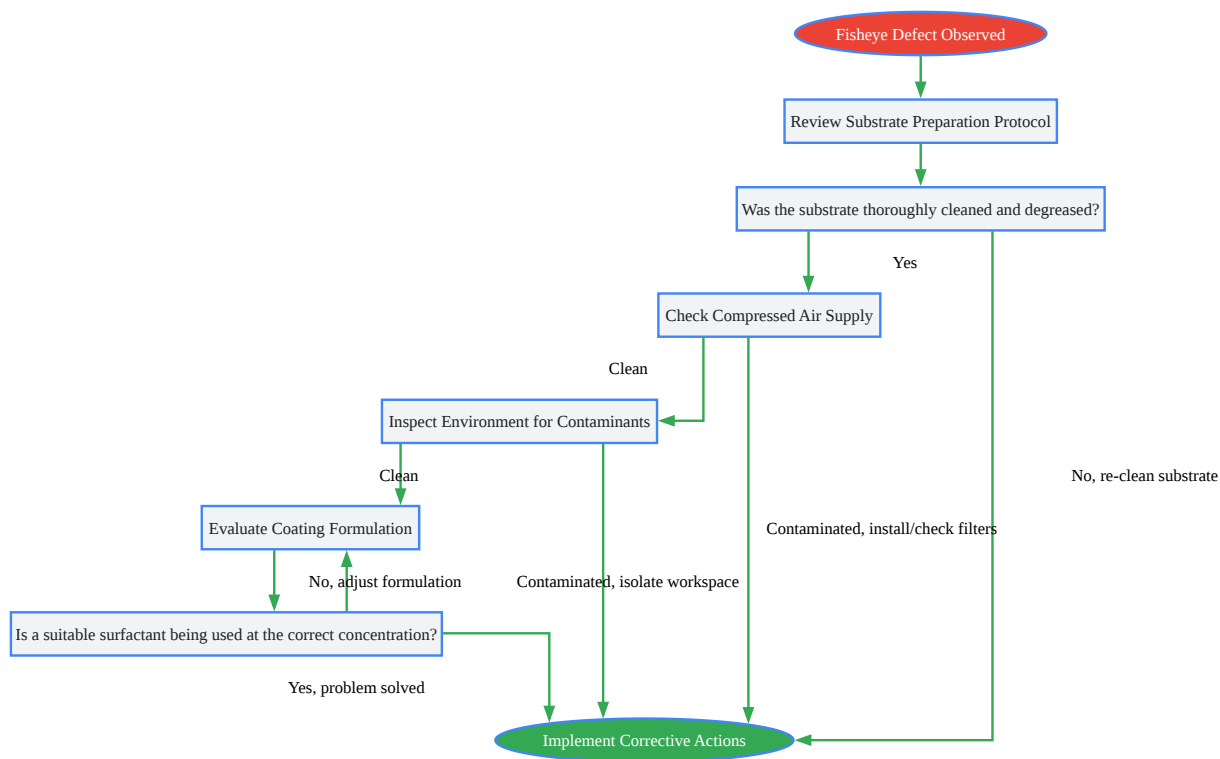
The predominant cause of fisheyes is low surface energy contamination on the substrate.<sup>[1][2]</sup> <sup>[3]</sup> When a liquid coating is applied over a contaminant with a lower surface tension than the coating itself, the coating is unable to wet the contaminated area. This differential in surface tension causes the coating to retract from the contaminant, forming a crater.

Common sources of contamination include:

- Oils, grease, and waxes
- Silicone-based products (e.g., lubricants, sealants, and even some personal care products used near the work area)
- Fingerprints
- Residue from cleaning agents
- Airborne droplets of oil or other contaminants from compressed air lines or the surrounding environment

Q3: How can I systematically troubleshoot the cause of fisheyes in my experiment?

To identify the source of contamination, a logical, step-by-step process is essential. The following workflow can help pinpoint the root cause.



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Caption: A workflow for troubleshooting the root cause of fisheyes in coatings.

Q4: I've identified the source of contamination. What are the immediate steps to fix a coating with fisheyes?

The remediation strategy depends on whether the coating is still wet or has already dried.

- **Wet Coating:** If the fisheyes are noticed immediately after application while the coating is still wet, the best approach is to remove the coating entirely with a suitable solvent. Afterward, the substrate must be thoroughly cleaned and degreased before re-coating.
- **Dry Coating:** If the coating has already dried, the affected area must be sanded down to remove the defect. It is crucial to sand below the depth of the crater to ensure the contaminant is removed. After sanding, the area should be meticulously cleaned before applying a new coat of the material.

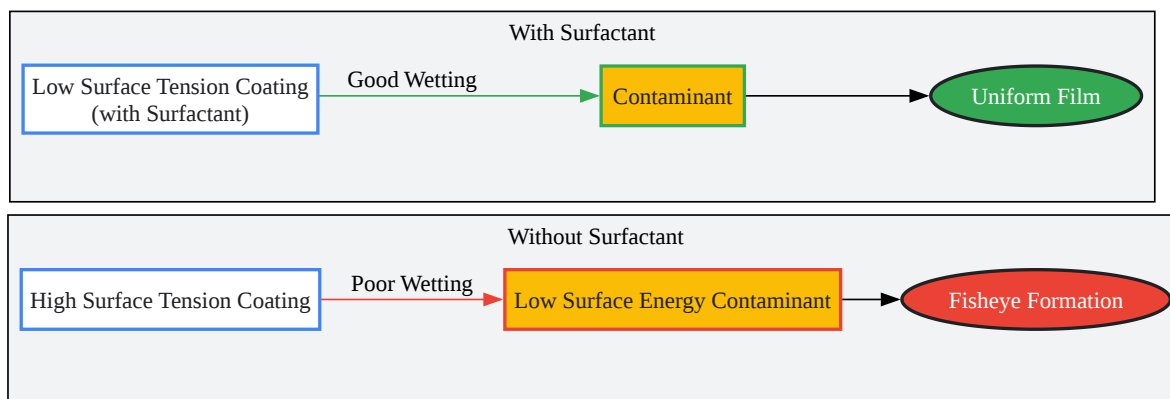
## FAQs: Surfactants and Fisheye Prevention

This section addresses frequently asked questions about the role of surfactants in preventing fisheyes and their proper use in coating formulations.

Q1: How do surfactants prevent fisheyes?

Surfactants, or surface-active agents, are molecules that reduce the surface tension of a liquid. In coating formulations, they play a critical role in ensuring proper wetting of the substrate. By lowering the surface tension of the coating, surfactants help it to spread evenly over the substrate, even in the presence of minor, low surface energy contaminants. This reduces the likelihood of the coating retracting and forming fisheyes.

The mechanism involves the surfactant molecules migrating to the liquid's surface and orienting themselves to disrupt the cohesive energy at the surface, thereby lowering the overall surface tension.



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Caption: The role of surfactants in promoting wetting and preventing fisheyes.

Q2: What is the optimal concentration of a surfactant to prevent fisheyes?

The effective concentration of a surfactant can vary significantly depending on the specific surfactant, the coating formulation, and the nature of the substrate. Generally, a small amount, often in the range of 0.1% to 3.0% by weight of the total formulation, is sufficient.<sup>[4][5]</sup> It is crucial to determine the Critical Micelle Concentration (CMC) of the surfactant in the specific coating system. The CMC is the concentration at which the surfactant begins to form micelles, and the surface tension of the solution generally does not decrease further with the addition of more surfactant. Operating at or slightly above the CMC is often the most efficient approach. Over-concentration of surfactants can sometimes lead to other issues, such as decreased water resistance or inter-coat adhesion problems.

Q3: Are "fisheye eliminator" additives the same as surfactants?

While both are used to combat fisheyes, "fisheye eliminator" additives are often silicone-based materials. They work by drastically lowering the surface tension of the coating to a level below that of most common contaminants. However, the use of silicone-based additives can

sometimes lead to problems with subsequent coating layers, as the silicone can interfere with inter-coat adhesion. It is generally recommended to address the root cause of contamination rather than relying solely on these additives.

## Data Presentation

The following tables provide quantitative data to aid in the formulation and troubleshooting of coatings.

Table 1: Typical Surface Energy of Common Substrates

For a coating to wet a substrate effectively and avoid fisheyes, the surface tension of the liquid coating should be lower than the surface energy of the substrate.

Substrate Material	Surface Energy (mJ/m <sup>2</sup> )
High Energy Surfaces	
Copper	1103
Aluminum	840
Zinc	753
Stainless Steel	700-1100
Glass	250-500
Medium Energy Surfaces	
Kapton®	50
Phenolic	47
Nylon	46
Polyester	43
Epoxy Paint	43
Polyurethane Paint	43
Polycarbonate	42
Acrylic	38
Low Energy Surfaces	
Polystyrene	36
Polyethylene	31
Polypropylene	29
PTFE (Teflon®)	18

Data sourced from various publicly available materials science databases.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Typical Surface Tension of Coating Components and Formulations

Liquid	Surface Tension (mN/m at 20°C)
Water	72.8
Xylene	28-30
Methyl Ethyl Ketone (MEK)	24.6
Typical Formulations	
Water-borne acrylic latex (unmodified)	40-50
Solvent-borne epoxy	30-40
Powder coating melt	~18.5 <sup>[10]</sup>

Note: The surface tension of a final coating formulation will depend on the specific combination of resins, solvents, and additives used.

Table 3: Example of Surfactant Concentration Effect on Surface Tension

This table illustrates the general relationship between the concentration of a non-ionic surfactant and the resulting surface tension of an aqueous solution.

Surfactant Concentration (% w/w)	Surface Tension (mN/m)
0 (Pure Water)	72.8
0.01	55.2
0.05	42.1
0.1	35.8
0.5 (above CMC)	32.5
1.0	32.5

Note: These are representative values. The actual performance will vary based on the specific surfactant and formulation.



## Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the evaluation of surfactants and coating formulations.

### Experiment 1: Measurement of Surface Tension using the Du Noüy Ring Method (ASTM D1331)

This method determines the surface tension of a liquid by measuring the force required to detach a platinum ring from the liquid's surface.

#### Materials and Equipment:

- Tensiometer with a platinum-iridium ring
- Beaker or watch glass (at least 4.5 cm in diameter)
- The liquid coating sample
- Deionized water and a suitable solvent (e.g., acetone or ethanol) for cleaning
- Bunsen burner or alcohol lamp for flaming the ring

#### Procedure:

- **Cleaning the Ring:** Thoroughly clean the platinum ring with a suitable solvent to remove any organic residues. Rinse it with deionized water. Finally, pass the ring through a flame until it glows red to burn off any remaining impurities. Allow the ring to cool completely before use.
- **Instrument Calibration:** Calibrate the tensiometer according to the manufacturer's instructions.
- **Sample Preparation:** Place the liquid coating sample in a clean beaker. Ensure the sample is free of air bubbles and has reached thermal equilibrium.
- **Measurement:** a. Attach the clean, cooled ring to the hook on the tensiometer. b. Raise the sample stage until the ring is immersed approximately 5 mm into the liquid. c. Slowly lower the sample stage. The ring will pull a meniscus of the liquid with it. d. Continue to lower the

stage until the liquid film breaks. The tensiometer will record the maximum force exerted on the ring just before the film detaches.

- Calculation: The surface tension is calculated from the maximum force, the radius of the ring, and a correction factor. Modern tensiometers perform this calculation automatically.
- Replicates: Repeat the measurement at least three times and report the average value.

#### Experiment 2: Measurement of Contact Angle using the Sessile Drop Method (ASTM D7334)

This practice measures the advancing contact angle of a liquid droplet on a solid surface, providing a quantitative measure of wettability.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)

#### Materials and Equipment:

- Contact angle goniometer with a high-resolution camera and light source
- Syringe with a fine needle for dispensing droplets
- The liquid coating sample
- The substrate to be coated
- Cleaning materials for the substrate

#### Procedure:

- Substrate Preparation: Clean the substrate surface to be tested to ensure it is free from any contaminants. The cleaning procedure should be appropriate for the substrate material.
- Instrument Setup: Place the substrate on the sample stage of the goniometer. Adjust the focus and lighting to obtain a clear profile of the substrate surface.
- Droplet Deposition: a. Fill the syringe with the liquid coating sample, ensuring there are no air bubbles. b. Carefully dispense a small droplet of the liquid onto the substrate surface. A typical droplet volume is 4-6  $\mu\text{L}$ .[\[7\]](#)

- **Image Capture:** Immediately after the droplet is deposited, capture a high-resolution image of the droplet profile.
- **Angle Measurement:** Use the software of the contact angle goniometer to measure the angle formed at the three-phase (liquid-solid-air) boundary. The software typically fits a mathematical model to the droplet shape to determine the contact angle.
- **Replicates:** Perform measurements at several different locations on the substrate to ensure statistical relevance and account for any surface heterogeneity. Report the average contact angle and standard deviation.

A low advancing contact angle ( $<45^\circ$ ) is indicative of good wetting.<sup>[11][12]</sup>

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